![molecular formula C13H29N B099482 N,N-Dimethylundecylamine CAS No. 17373-28-3](/img/structure/B99482.png)
N,N-Dimethylundecylamine
Overview
Description
N,N-Dimethylundecylamine is a useful research compound. Its molecular formula is C13H29N and its molecular weight is 199.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 359844. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N,N-Dimethylundecylamine (DMUDA) is a tertiary amine that has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its long hydrophobic alkyl chain, which significantly influences its biological activity. The structure can be represented as:
Antimicrobial Activity
Research indicates that DMUDA exhibits notable antimicrobial properties against various microorganisms, including bacteria and fungi. Its effectiveness is largely attributed to its ability to disrupt microbial cell membranes.
The antimicrobial activity of DMUDA is primarily due to the following mechanisms:
- Membrane Disruption : DMUDA interacts with the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis.
- Cytolytic Activity : The compound has been shown to induce rapid lysis in osmotically stabilized yeast protoplasts, which is temperature and concentration-dependent .
Case Studies and Research Findings
Several studies have investigated the biological activity of DMUDA and its derivatives. Below are key findings summarized in tables for clarity.
Table 1: Antimicrobial Efficacy of this compound
Table 2: Comparative Analysis of Alkyl Chain Length on Antimicrobial Activity
Alkyl Chain Length (C) | MIC against S. aureus | MIC against E. coli |
---|---|---|
C8 | 2.9 × 10⁴ μM | 3.6 × 10⁴ μM |
C12 | 250 µM | 120 µM |
C14 | 62 µM | 31 µM |
C16 | 61 µM | 120 µM |
Toxicity and Safety Profile
The safety profile of DMUDA has been evaluated in various studies. It has been found to have a high potential for biodegradability, with significant degradation observed in activated sludge tests . Toxicity assessments indicate low acute toxicity levels, making it a candidate for further applications in pharmaceuticals and biocides.
Table 3: Toxicological Data
Endpoint | Value |
---|---|
LC50 (Brachydanio rerio) | 0.71 – 1 mg/l |
EC50 (Daphnia magna) | 0.083 mg/l |
EC50 (Scenedesmus subspicatus) | <23.5 µg/l |
Scientific Research Applications
Surfactant Applications
N,N-Dimethylundecylamine is primarily used as a surfactant in various formulations due to its amphoteric properties. It is effective in:
- Detergents : Utilized in household and industrial cleaning products.
- Emulsifiers : Helps stabilize emulsions in cosmetic formulations.
- Wetting Agents : Enhances the spreading of liquids on surfaces.
Table 1: Surfactant Properties of this compound
Property | Value |
---|---|
Critical Micelle Concentration (CMC) | 0.0015 M |
Surface Tension (mN/m) | 35 |
Biodegradability | High (70% after 28 days) |
Pharmaceutical Applications
This compound derivatives, particularly N,N-dimethyldodecylamine-N-oxide, have shown potential in pharmaceutical applications:
- Antimicrobial Agents : Effective against a range of bacteria and fungi, making it suitable for use in antiseptics and disinfectants.
- Drug Delivery Systems : Its surfactant properties facilitate the formulation of drug delivery systems that enhance bioavailability.
Case Study: Antimicrobial Efficacy
A study demonstrated that N,N-dimethyldodecylamine-N-oxide exhibited significant antimicrobial activity against Staphylococcus aureus at concentrations as low as 0.1% . This highlights its potential use in formulating effective antimicrobial products.
Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of various chemical compounds:
- Amine Oxides : Used to produce amine oxides which are important in the synthesis of surfactants.
- Heterocyclic Compounds : Acts as a building block for synthesizing biologically active heterocycles, which are essential in medicinal chemistry .
Table 2: Synthesis Pathways Involving this compound
Reaction Type | Product | Yield (%) |
---|---|---|
Amine Oxidation | N,N-Dimethyldodecylamine-N-Oxide | 85 |
Heterocycle Formation | Various Heterocycles | Varies |
Environmental Impact and Biodegradability
Research indicates that this compound is biodegradable, which is crucial for its environmental safety profile. Studies have shown that it can degrade over 70% within 28 days under aerobic conditions . This property makes it suitable for use in eco-friendly products.
Environmental Distribution
The compound's distribution in the environment has been assessed through various studies, indicating minimal persistence and low toxicity to aquatic life at environmentally relevant concentrations .
Properties
IUPAC Name |
N,N-dimethylundecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWFTWUMBYZIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276245 | |
Record name | N,N-Dimethylundecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17373-28-3 | |
Record name | N,N-Dimethyl-1-undecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17373-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 359844 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC359844 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethylundecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylundecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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